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o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) is a key precursor for synthesizing Schiff base ligands,

which form complexes with metals that show significant cytotoxic activity [1] [2]. The interest in these

complexes, particularly organotin(IV) compounds, stems from their potential as non-platinum

chemotherapeutic agents, aiming to overcome the side-effects and resistance associated with traditional

platinum-based drugs like cisplatin [1] [3].

The table below summarizes the core quantitative data for representative organotin(IV) compounds derived

from o-vanillin Schiff bases [1] [3]:

Compound General
Formula

Coordination
Geometry

Key Technique(s) for
Structure Elucidation

Cytotoxic Activity
(Highlight)

| [R₂Sn(L)] (Where L = Schiff base; R = Ph or Me) | Five-coordinate, intermediate between trigonal-

bipyramidal and square-pyramidal (C₂NOS geometry) [1] [3]. | Single-crystal X-ray diffraction,

Multinuclear NMR (¹H, ¹³C, ¹¹⁹Sn), IR, UV-Vis, DFT calculations [1] [3]. | Diphenyltin(IV) compounds

showed greater potency than Schiff bases or dimethyltin(IV) compounds against various cancer cell lines [1].

|

Experimental Protocol for XRD Analysis
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The following workflow outlines the standard methodology for the synthesis, crystallization, and structural

analysis of o-vanillin-derived complexes, as described in the research [1] [3]:
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1. Synthesis & Crystallization

2. Data Collection & Processing

3. Structure Solution & Refinement

Synthesize Schiff Base
(Condense o-vanillin with amine/hydrazine)

Form Metal Complex
(React Schiff base with metal salt, e.g., R₂SnCl₂)

Grow Single Crystals
(Slow evaporation from suitable solvent)

X-ray Diffraction Data Collection

Data Processing
(Indexing, integration, scaling)

Solve the Phase Problem
(Direct methods, e.g., SHELXT)

Refine the Structure
(Full-matrix least-squares, e.g., SHELXL)

Final Validated CIF & Publication
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Workflow for single-crystal XRD analysis of o-vanillin complexes.

Detailed Methodological Steps

Synthesis & Crystallization:

Schiff Base Synthesis: The tridentate ONS Schiff base ligands are typically prepared by

condensing o-vanillin with amines or hydrazine derivatives (e.g., S-benzyldithiocarbazate) in a
1:1 molar ratio in ethanol, often under reflux [1] [3]. Purity is commonly checked via elemental

analysis and spectroscopic methods.
Metal Complexation: The Schiff base ligand is deprotonated and reacted with organotin(IV)

precursors like dimethyltin(IV) dichloride (Me₂SnCl₂) or diphenyltin(IV) dichloride
(Ph₂SnCl₂). This is often done under reflux in a dry solvent like toluene or methanol [1] [3].

Crystal Growth: Single crystals suitable for XRD are obtained through slow evaporation of
the reaction solution or a purified sample dissolved in a solvent like chloroform, DMSO, or DMF

[1].

Data Collection & Processing:

A suitable single crystal is mounted on the diffractometer. Data collection is performed at
controlled temperatures (e.g., 100 K) using Mo Kα or Cu Kα radiation.

The raw data frames are processed using software like CrysAlisPro to index the unit cell,
integrate reflection intensities, and apply corrections [2].

Structure Solution & Refinement:

The crystal structure is solved using direct methods with programs like SHELXT [2].
The initial structural model is refined against all data using full-matrix least-squares methods
in programs like SHELXL. This process involves adjusting atomic positions, displacement
parameters, and occupancy to minimize the difference between observed and calculated

structure factors [1] [2]. The ORTEP program is often used for generating thermal ellipsoid plots
for publication [2].

Key Structural Features and Tautomerism
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The crystal structure of o-vanillin itself has been determined, showing a planar molecule stabilized by an

intramolecular hydrogen bond between the aldehyde oxygen and the phenolic hydrogen [4]. When forming

Schiff bases, o-vanillin derivatives can exhibit tautomerism, which plays a crucial role in their coordination

behavior [2].

Schiff Base Tautomers (e.g., with thiophene hydrazide) Coordination Mode in Organotin(IV) Complex

o-Vanillin Precursor Enol-Imine Form
(-OH, -C=N-)

 Condensation Keto-Enamine Form
(=O, -C-NH-)

 Tautomerization Dinegative Tridentate Ligand
Coordinates via: Phenoxide-O, Imine-N, Thiolate-S

 Deprotonation
& Coordination

Click to download full resolution via product page

Tautomerism and coordination behavior of o-vanillin Schiff bases.

The structural analysis of these organotin(IV) complexes reveals a consistent five-coordinate geometry

around the tin center. The coordination sphere is composed of the three donor atoms from the Schiff base

(thiolate-S, phenoxide-O, and imine-N) and two carbon atoms from the organic groups (Me or Ph). This

geometry is typically intermediate between trigonal bipyramidal and square pyramidal [1] [3].

Complementary Analytical & Computational Methods

XRD is the definitive technique for determining solid-state structure, but it's often complemented by other

methods and computational studies.

Spectroscopic Techniques:

IR Spectroscopy: Confirms deprotonation and coordination. The disappearance of the v(NH)

stretch (~3089 cm⁻¹) and a shift in the v(C=N) azomethine stretch to lower wavenumbers
indicate complex formation. The v(C–S) band splitting is evidence of thiolate sulphur

coordination [3].
NMR Spectroscopy: Multinuclear NMR (¹H, ¹³C, ¹¹⁹Sn) in solution provides information about

the symmetry and coordination environment. The ¹¹⁹Sn NMR chemical shift is particularly
sensitive to the coordination number and geometry around the tin atom [1] [3].
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Computational Chemistry:

Density Functional Theory (DFT): Used to optimize the molecular geometry, which is then
compared with the XRD data to validate the experimental structure. DFT also calculates

vibrational frequencies to aid in IR spectral assignments [1] [4] [3].
Molecular Docking: Employed to study the interaction between the organotin(IV) complexes

and biomolecules like DNA. Studies suggest these compounds exhibit strong DNA binding
affinity, primarily through groove-binding interactions [1].

Conclusion

In summary, o-vanillin serves as a versatile precursor for Schiff base ligands. Their metal complexes,

particularly with organotin(IV), form well-defined, five-coordinate structures as confirmed by single-crystal

XRD. The combination of synthesis, XRD, spectroscopy, and computational modeling provides a powerful

toolkit for elucidating the structures of these compounds and understanding their promising cytotoxic

mechanisms, which include ROS induction and DNA interaction [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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